molecular formula C9H15NO B149753 2-Prop-2-enylpiperidine-1-carbaldehyde CAS No. 130753-40-1

2-Prop-2-enylpiperidine-1-carbaldehyde

Cat. No.: B149753
CAS No.: 130753-40-1
M. Wt: 153.22 g/mol
InChI Key: QZKHSSNUTVXDPE-UHFFFAOYSA-N
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Description

2-Prop-2-enylpiperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enylpiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize catalysts such as molybdenum disulfide to facilitate the hydrogenation of pyridine derivatives, resulting in the formation of piperidine compounds .

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Prop-2-enylpiperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Prop-2-enylpiperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities. For example, piperidine derivatives have been shown to interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Prop-2-enylpiperidine-1-carbaldehyde include:

    Piperidine: A basic six-membered heterocyclic amine.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Evodiamine: A piperidine alkaloid with anticancer properties.

    Matrine: A piperidine derivative with antimicrobial and anticancer effects.

    Berberine: An isoquinoline alkaloid with multiple pharmacological activities.

Uniqueness

This compound is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

2-prop-2-enylpiperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-5-9-6-3-4-7-10(9)8-11/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKHSSNUTVXDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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